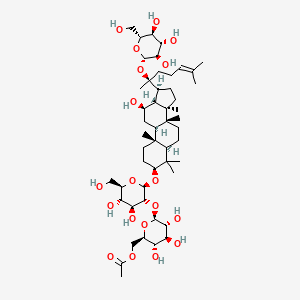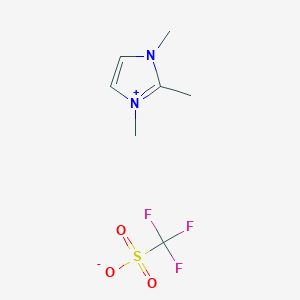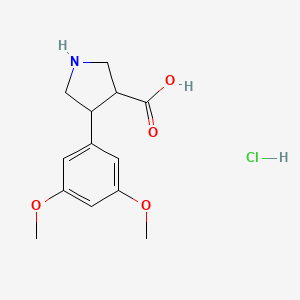
S-(-)-Lisuride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(-)-Lisuride: is a synthetic ergoline derivative that belongs to the class of compounds known as dopamine receptor agonists. It is structurally related to lysergic acid and is primarily used in the treatment of Parkinson’s disease and migraine disorders. The compound exhibits high affinity for dopamine D2 receptors, as well as serotonin and adrenergic receptors, making it a versatile agent in neuropharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Lisuride typically involves multiple steps starting from lysergic acid. The key steps include:
Amidation: Lysergic acid is first converted to its amide derivative.
Reduction: The amide is then reduced to the corresponding amine.
Cyclization: The amine undergoes cyclization to form the ergoline ring system.
Resolution: The racemic mixture is resolved to obtain the S-(-)-enantiomer.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic steps to achieve high yield and purity. This often includes the use of advanced chromatographic techniques for the resolution of enantiomers and the employment of catalytic hydrogenation for the reduction steps.
Analyse Des Réactions Chimiques
Types of Reactions: S-(-)-Lisuride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
S-(-)-Lisuride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ergoline derivatives.
Biology: The compound is employed in studies related to dopamine receptor function and signaling pathways.
Medicine: this compound is used in the treatment of Parkinson’s disease, migraine, and hyperprolactinemia.
Industry: It is used in the production of pharmaceuticals targeting neurological disorders.
Mécanisme D'action
S-(-)-Lisuride exerts its effects primarily through its action on dopamine D2 receptors. It acts as an agonist, stimulating these receptors and thereby modulating neurotransmitter release and neuronal activity. Additionally, it has affinity for serotonin and adrenergic receptors, contributing to its broad pharmacological profile. The compound’s interaction with these receptors leads to the modulation of various signaling pathways involved in motor control, mood regulation, and endocrine function.
Comparaison Avec Des Composés Similaires
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine agonist with similar applications but a different receptor binding profile.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
Uniqueness: S-(-)-Lisuride is unique due to its high affinity for multiple receptor types, including dopamine, serotonin, and adrenergic receptors. This multi-receptor activity makes it a versatile agent in the treatment of various neurological and endocrine disorders.
Propriétés
IUPAC Name |
1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGVLQUQGGVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860218 |
Source


|
| Record name | N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860177-23-7 |
Source


|
| Record name | N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)




![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)

![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)





